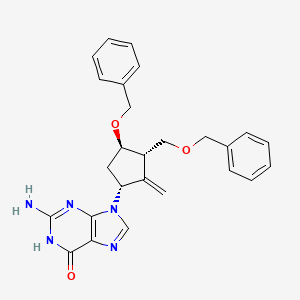

ent-Entecavir-di-o-benzyl Ether

Beschreibung

BenchChem offers high-quality ent-Entecavir-di-o-benzyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ent-Entecavir-di-o-benzyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVOOOAPHSWCR-YPAWHYETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to ent-Entecavir-di-o-benzyl Ether: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Entecavir Synthesis

Entecavir, a potent antiviral agent against the Hepatitis B virus, stands as a testament to the ingenuity of modern medicinal chemistry. Its complex carbocyclic nucleoside structure, however, presents significant synthetic challenges. This guide delves into a critical, yet often overlooked, cornerstone of its synthesis: ent-Entecavir-di-o-benzyl Ether . This key intermediate, the enantiomer of the di-O-benzyl protected form of Entecavir, is pivotal in ensuring the stereochemical purity of the final active pharmaceutical ingredient (API). Understanding its structure, the rationale behind its formation, and its physicochemical properties is paramount for any professional involved in the research and development of Entecavir or related antiviral compounds. This document provides a comprehensive overview, from the fundamental principles of its synthesis to detailed analytical methodologies, offering field-proven insights for the discerning scientist.

Molecular Structure and Stereochemical Significance

Chemical Name: 2-Amino-1,9-dihydro-9-((1R,3S,4R)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one

CAS Number: 1354695-82-1

Molecular Formula: C₂₆H₂₇N₅O₃

Molecular Weight: 457.52 g/mol

The "ent-" prefix in the name signifies that this molecule is the enantiomer of the corresponding di-o-benzyl ether of Entecavir. Entecavir itself possesses the (1S,3R,4S) stereochemistry, which is crucial for its biological activity.[1] Consequently, ent-Entecavir-di-o-benzyl ether has the (1R,3S,4R) configuration. The synthesis of Entecavir often involves the creation of a racemic or diastereomeric mixture of intermediates. The separation of these stereoisomers can be challenging, and thus, enantioselective synthetic routes are highly desirable.[2][3] The formation and isolation of specific enantiomeric intermediates like ent-Entecavir-di-o-benzyl ether are critical steps in these synthetic strategies.

The two benzyl ether groups serve as protecting groups for the primary and secondary hydroxyl functions on the cyclopentyl ring. The selection of benzyl ethers is strategic due to their stability under a wide range of reaction conditions and their susceptibility to cleavage under specific, mild conditions, most commonly catalytic hydrogenolysis.[4][5][6] This allows for the unmasking of the hydroxyl groups at a late stage in the synthesis, preventing unwanted side reactions during the construction of the core structure and the coupling with the purine base.

Physicochemical Properties

While specific experimental data for ent-Entecavir-di-o-benzyl Ether is not extensively published in readily accessible literature, its properties can be inferred from its structure and data available for related compounds.

| Property | Expected Value/Characteristic | Rationale/Reference |

| Appearance | White to off-white solid | Typical for purified organic compounds of this nature. |

| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF); Insoluble in water. | The presence of two non-polar benzyl groups and the large carbon skeleton drastically reduces aqueous solubility compared to the final drug, Entecavir, which is slightly soluble in water.[1] |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | The rigid structure and potential for intermolecular interactions suggest a solid state at room temperature. |

| Chromatographic Behavior | Non-polar; expected to have a longer retention time on reverse-phase HPLC columns compared to Entecavir. | The benzyl groups increase the hydrophobicity of the molecule. |

Synthesis and Purification: A Strategic Approach

The synthesis of ent-Entecavir-di-o-benzyl Ether is an integral part of the overall synthesis of Entecavir. The general strategy involves three key stages:

-

Enantioselective synthesis of the chiral cyclopentyl core.

-

Protection of the hydroxyl groups as benzyl ethers.

-

Coupling of the protected cyclopentyl moiety with a suitable purine base.

Below is a detailed, representative protocol synthesized from various published strategies.[2][3][7][8][9]

Experimental Protocol: Synthesis of ent-Entecavir-di-o-benzyl Ether

Part A: Synthesis of the Chiral Cyclopentanol Intermediate

The synthesis often commences from a readily available chiral starting material, such as D-ribose, to establish the desired stereochemistry early on.[10] A key intermediate is the chiral cyclopentanol with the correct stereoconfiguration.

Part B: Benzyl Ether Protection

Causality Behind Experimental Choices: The hydroxyl groups of the cyclopentanol intermediate are protected as benzyl ethers to prevent their interference in the subsequent coupling reaction and other transformations. Sodium hydride is a strong base that effectively deprotonates the hydroxyl groups to form alkoxides, which then readily react with benzyl bromide in a Williamson ether synthesis.[5]

-

Dissolve the chiral cyclopentanol intermediate in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. (Typically 2.2-2.5 equivalents are used).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude di-o-benzyl protected cyclopentanol.

Part C: Coupling with the Purine Base (Mitsunobu Reaction)

Causality Behind Experimental Choices: The Mitsunobu reaction is a powerful method for coupling a primary or secondary alcohol with a nucleophile, in this case, a protected guanine derivative.[2][8] It proceeds with inversion of stereochemistry at the alcohol carbon, which must be accounted for in the overall synthetic design. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) are the classic reagents for this transformation.

-

Dissolve the di-o-benzyl protected cyclopentanol, a suitably protected guanine derivative (e.g., N²-acetyl-6-O-benzylguanine), and triphenylphosphine (TPP) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add DEAD or DIAD dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

Purification Protocol

Self-Validating System: The purification of ent-Entecavir-di-o-benzyl Ether is typically achieved by flash column chromatography on silica gel. The non-polar nature of the compound allows for the use of a solvent system with a low polarity, such as a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be assessed by TLC and HPLC to ensure the removal of unreacted starting materials and reaction byproducts.

-

Load the crude product onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain ent-Entecavir-di-o-benzyl Ether as a solid.

Deprotection to ent-Entecavir

The final step in the synthesis of ent-Entecavir from its di-o-benzyl ether protected precursor is the removal of the benzyl groups.

Experimental Protocol: Catalytic Hydrogenolysis

Authoritative Grounding: Catalytic hydrogenolysis is the most common and efficient method for the deprotection of benzyl ethers.[4][5][6] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reaction is typically carried out under an atmosphere of hydrogen gas.

-

Dissolve ent-Entecavir-di-o-benzyl Ether in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield crude ent-Entecavir.

-

The crude product can be further purified by recrystallization.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of ent-Entecavir-di-o-benzyl Ether.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this non-polar intermediate.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reverse-phase separation of non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water | A gradient elution is necessary to effectively separate the non-polar product from any more polar impurities.[11][12][13] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The purine ring system of the molecule strongly absorbs UV light at this wavelength. |

| Expected Retention Time | Significantly longer than Entecavir | Due to the increased hydrophobicity from the benzyl groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation.

-

¹H NMR: Expected signals would include aromatic protons from the two benzyl groups and the purine ring, methylene protons of the benzyl groups, and aliphatic protons of the cyclopentyl ring.[14][15][16][17]

-

¹³C NMR: Will show characteristic signals for the aromatic carbons, the benzylic carbons, the carbons of the cyclopentyl ring, and the purine core.[14][15][16][17]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+H]⁺ at m/z 458.5.

-

Fragmentation Pattern: Common fragmentation would involve the loss of benzyl groups or cleavage of the cyclopentyl ring.[18][19][20][21]

Logical and Experimental Workflows

Synthetic Pathway and Deprotection

Caption: Synthetic workflow from the chiral intermediate to ent-Entecavir.

Analytical Validation Workflow

Caption: Analytical workflow for the validation of the intermediate.

References

-

Ward, R. S., Cooks, R. G., & Williams, D. H. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society. Retrieved from [Link]

-

(n.d.). Synthesis of (±)-Entecavir. ResearchGate. Retrieved from [Link]

-

(n.d.). An efficient total synthesis of (+)-entecavir. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

(2013, March 6). Anti-hepatitis B drug entecavir intermediate and synthesis thereof. Eureka | Patsnap. Retrieved from [Link]

-

(2018, June 26). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. Retrieved from [Link]

-

(n.d.). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Semantic Scholar. Retrieved from [Link]

-

(2013, June 7). Total synthesis of entecavir. PubMed. Retrieved from [Link]

-

(n.d.). Mass Spectrometry Fragmentation Patterns. Scribd. Retrieved from [Link]

- (n.d.). WO2004052310A2 - Process and intermediates for synthesis entecavir. Google Patents.

- (n.d.). EP1644384B1 - Process and intermediates for the synthesis of entecavir. Google Patents.

-

(2021, October 6). 2-17 Science About O-Benzyl protecting groups. Atlanchim Pharma. Retrieved from [Link]

-

(n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

(n.d.). Synthesis Strategies for Entecavir. Organic Chemistry. Retrieved from [Link]

-

(n.d.). 1H- and 13C-NMR for. Rsc.org. Retrieved from [Link]

-

(n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Redalyc. Retrieved from [Link]

-

(n.d.). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Retrieved from [Link]

-

(n.d.). Synthetic studies toward the preparation of (4R,5R)-( )- 3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an import. Retrieved from [Link]

-

(n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. Retrieved from [Link]

- (n.d.). US8481728B2 - Process for preparing entecavir and its intermediates. Google Patents.

-

(n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Retrieved from [Link]

-

(n.d.). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology. Retrieved from [Link]

- (n.d.). EP2536724B1 - Process for preparing entecavir and its intermediates. Google Patents.

-

(n.d.). Entecavir. Wikipedia. Retrieved from [Link]

-

(n.d.). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved from [Link]

-

(n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

-

(1972). 1H and 13C NMR spectra of benzyl compounds. Wiley Online Library. Retrieved from [Link]

-

(n.d.). Benzyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

(2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. Retrieved from [Link]

-

(n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. Semantic Scholar. Retrieved from [Link]

-

(n.d.). HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. Semantic Scholar. Retrieved from [Link]

-

(2017, April 4). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Retrieved from [Link]

-

(n.d.). 7.2. Synthesis of entecavir-related carbocyclic nucleosides (S.13,.... ResearchGate. Retrieved from [Link]

-

(n.d.). Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides. PMC. Retrieved from [Link]

-

(n.d.). Optimized synthetic process for the key intermediate of entecavir. Retrieved from [Link]

-

(n.d.). 2-Amino-1,9-dihydro-9-((1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylene cyclopentyl)-6H-purine-6-one. PubChem. Retrieved from [Link]

-

(n.d.). 4-benzyloxyindole. Organic Syntheses Procedure. Retrieved from [Link]

- (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Google Patents.

-

(n.d.). A Versatile Preparation of (2R,3S)- and (2R,3R)-2-Benzyloxy(allyloxy)-3-Hydroxybutyrolactones as Useful C4-Synthons. ResearchGate. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. An efficient total synthesis of (+)-entecavir - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. Anti-hepatitis B drug entecavir intermediate and synthesis thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. Total synthesis of entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 10. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jgtps.com [jgtps.com]

- 12. jbiochemtech.com [jbiochemtech.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 17. rsc.org [rsc.org]

- 18. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Strategic Role of ent-Entecavir-di-o-benzyl Ether in Entecavir Synthesis

Executive Summary: Entecavir is a potent carbocyclic nucleoside analogue used for the treatment of Hepatitis B virus (HBV) infection.[1][2] Its complex molecular architecture, which features a cyclopentane core instead of a ribose sugar and a unique exocyclic methylene group, presents significant stereochemical challenges for chemical synthesis.[3] A successful and scalable synthesis hinges on a meticulously planned protecting group strategy. This guide provides an in-depth analysis of the pivotal role played by the ent-Entecavir-di-o-benzyl ether intermediate. We will explore the rationale for its use, the specifics of its formation, its function in enabling key downstream transformations, and the final deprotection step that yields the active pharmaceutical ingredient. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of advanced synthetic organic chemistry in the context of antiviral drug manufacturing.

The Synthetic Challenge of Entecavir

Unlike traditional nucleoside analogues that can be synthesized from readily available sugar precursors, the carbocyclic core of Entecavir must be constructed from the ground up.[3] This process involves multiple steps that must precisely control the stereochemistry of several chiral centers. The key synthetic hurdles include:

-

Stereocontrolled Functionalization: The cyclopentane ring requires the installation of three substituents—two hydroxyl groups (or their precursors) and the purine base—with specific and correct stereochemistry.

-

Installation of the Exocyclic Methylene Group: The C2'-methylene group is crucial for the molecule's antiviral activity but requires specific reagents that are often incompatible with other functional groups in the molecule.[3]

-

Prevention of Side Reactions: The hydroxyl groups on the carbocyclic core are nucleophilic and can interfere with numerous reactions, such as the crucial coupling step with the guanine base.

To overcome these challenges, a robust protecting group strategy is not merely beneficial but essential. The chosen protecting groups must be stable enough to withstand multiple reaction steps and then be removed cleanly and efficiently at the end of the synthesis without degrading the final product.

The Benzyl Ether: A Strategic Protecting Group in Nucleoside Chemistry

In multi-step organic synthesis, protecting groups act as temporary masks for reactive functional groups. For alcohols, the benzyl (Bn) ether is a widely used and highly effective protecting group for several key reasons.[4][5]

-

Ease of Formation: Benzyl ethers are typically formed under basic conditions via a Williamson ether synthesis, where an alkoxide reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl).[5][6] This reaction is generally high-yielding and reliable.

-

Robust Stability: Benzyl ethers are exceptionally stable across a wide range of reaction conditions, including strongly basic, acidic, oxidative, and reductive environments that do not involve catalytic hydrogenation.[4] This stability is critical for withstanding the diverse reagents used in a long synthetic sequence.

-

Orthogonal Deprotection: The key advantage of the benzyl ether is its unique and clean removal by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[5][7] This deprotection method is orthogonal to the cleavage conditions for many other common protecting groups (like silyl ethers or acetals), allowing for selective deprotection.

Formation and Function of the Di-O-benzyl Ether Intermediate

In many successful Entecavir syntheses, a diol precursor to the carbocyclic core is protected to form a key di-O-benzyl ether intermediate. This intermediate serves as the stable scaffold upon which the rest of the molecule is assembled. One of the foundational synthetic routes, developed by Bristol-Myers Squibb, exemplifies this strategy.[3][8]

Synthetic Pathway

The formation of the dibenzyl ether occurs after the initial stereoselective construction of the cyclopentene core. The workflow can be summarized as follows:

-

Epoxidation: A cyclopentene precursor undergoes diastereoselective epoxidation to install an oxygen atom with the correct stereochemistry.[3]

-

Benzylation: The remaining free hydroxyl group is protected as a benzyl ether. This is followed by a ring-opening of the epoxide, which generates a second hydroxyl group. This newly formed hydroxyl group is then also protected with a benzyl group. The typical conditions for this benzylation are the use of sodium hydride (NaH) as a base to deprotonate the alcohol, followed by the addition of benzyl bromide (BnBr).[8] This two-step protection sequence results in the stable di-O-benzyl ether intermediate.

-

Elaboration of the Core: With the two hydroxyl groups safely masked, the synthesis proceeds to install the exocyclic double bond. This often involves oxidation of a protected amine to a ketone (e.g., using Dess-Martin periodinane) followed by a methylenation reaction (e.g., using the Nysted reagent).[3][8]

-

Coupling with Purine Base: The fully elaborated carbocyclic core is then coupled with a protected guanine derivative. This is commonly achieved through a Mitsunobu reaction, which requires a free hydroxyl group at the C1' position that was revealed in an earlier step.[2][3] The resulting molecule is a fully protected Entecavir derivative, specifically the ent-Entecavir-di-o-benzyl ether.[9]

The Penultimate Step: Deprotection to Yield Entecavir

The final chemical transformation in the synthesis is the simultaneous removal of both benzyl ether protecting groups to unveil the 1,3-diol moiety of Entecavir.

Catalytic Hydrogenolysis: This deprotection is almost universally accomplished via catalytic hydrogenolysis.[5] The protected compound is dissolved in a suitable solvent (e.g., ethanol or methanol) and exposed to hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds under mild conditions and is typically very clean. The benzyl groups are cleaved, producing the desired diol (Entecavir) and toluene as a benign byproduct, which is easily removed during workup and purification.

While hydrogenolysis can sometimes lead to unwanted reduction of the purine base in nucleoside chemistry, this side reaction is generally not problematic in the final step of Entecavir synthesis.[7][10]

Protocols and Data

The following are representative, generalized protocols for the key transformations involving the di-O-benzyl ether intermediate.

Protocol 1: Synthesis of the Di-O-benzyl Intermediate

-

Objective: To protect the diol precursor of the Entecavir carbocyclic core.

-

Methodology:

-

The diol starting material is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath (0 °C).

-

Sodium hydride (NaH, ~2.2 equivalents) is added portion-wise as a 60% dispersion in mineral oil. The slurry is stirred for 30-60 minutes to allow for complete deprotonation to the dialkoxide.

-

Benzyl bromide (BnBr, ~2.2-2.5 equivalents) is added dropwise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of methanol, followed by water.

-

The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure di-O-benzyl ether intermediate.

-

Protocol 2: Catalytic Hydrogenolysis for Deprotection

-

Objective: To remove the benzyl protecting groups to yield Entecavir.

-

Methodology:

-

The ent-Entecavir-di-o-benzyl ether intermediate is dissolved in a protic solvent such as ethanol or methanol.

-

A catalytic amount of 10% Palladium on Carbon (Pd/C) is added (typically 10-20% by weight relative to the starting material).

-

The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature.

-

The reaction is monitored by TLC or LC-MS. Upon completion (typically 4-12 hours), the mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude Entecavir is purified by recrystallization or chromatography to yield the final active pharmaceutical ingredient.

-

Table 1: Representative Yields in Entecavir Synthesis

The yields for specific steps can vary significantly based on the exact synthetic route and scale. The data below is synthesized from reported laboratory-scale syntheses.[3][8]

| Reaction Step | Typical Reagents | Reported Yield Range |

| Diol Protection (Benzylation) | NaH, BnBr in THF | 80-95% |

| Final Deprotection (Hydrogenolysis) | H₂, 10% Pd/C in EtOH/MeOH | 85-98% |

Conclusion

The synthesis of Entecavir is a significant achievement in modern medicinal chemistry, requiring a sophisticated and lengthy reaction sequence. Within this sequence, the ent-Entecavir-di-o-benzyl ether is not merely a passive intermediate but a cornerstone of the entire synthetic strategy. Its formation allows for the crucial protection of two reactive hydroxyl groups, thereby enabling the complex and sensitive chemical transformations required to build the exocyclic methylene group and couple the carbocyclic core to the guanine base. The stability of the benzyl ethers ensures high fidelity through these steps, while their clean and efficient removal in the final hydrogenolysis step provides a direct path to the final, highly pure drug substance. Understanding the strategic importance of this intermediate is key to appreciating the elegance and robustness of the Entecavir manufacturing process.

References

-

11Syntheses, 2004.

-

Current Protocols in Nucleic Acid Chemistry, 2011.

-

Organic Chemistry Portal.

-

Google Patents, US8481728B2.

-

Google Patents, CN101891741A.

-

The Journal of Organic Chemistry, 2015.

-

Chemistry LibreTexts, 2021.

-

RSC Medicinal Chemistry, 2023.

-

ACS Omega, 2020.

-

Google Patents, EP2594569A1.

-

UCLA Chemistry & Biochemistry.

-

Organic Letters, 2004.

-

CLEARSYNTH.

-

ResearchGate, from Medicinal Chemistry of Nucleic Acids.

-

R Discovery, 2004.

-

Organic Chemistry Portal.

-

ResearchGate, 2011.

-

Organic Chemistry Portal, referencing Tetrahedron Lett., 2005.

-

Asian Journal of Organic Chemistry, 2017.

Sources

- 1. US8481728B2 - Process for preparing entecavir and its intermediates - Google Patents [patents.google.com]

- 2. EP2594569A1 - Entecavir synthesis method and intermediate compound thereof - Google Patents [patents.google.com]

- 3. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. clearsynth.com [clearsynth.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Optimized synthetic process for the key intermediate of entecavir [journal.buct.edu.cn]

Technical Guide: ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1)

The following technical guide details the chemical identity, synthetic origin, and analytical characterization of ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1). This document is designed for process chemists, analytical scientists, and quality assurance professionals involved in the development and manufacture of Entecavir API.

Role: Critical Process Impurity & Chiral Reference Standard Compound Class: Carbocyclic Nucleoside Intermediate[1]

Executive Summary

ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1) is the benzyl-protected precursor to ent-Entecavir , the enantiomer of the antiviral drug Entecavir (Baraclude). In the context of pharmaceutical development, this compound serves two critical functions:

-

Impurity Marker: It is monitored to ensure the enantiomeric purity of the final API. The presence of the ent-series intermediates indicates a loss of stereocontrol during the early steps of the carbocyclic core synthesis.

-

Reference Standard: It is synthesized to validate HPLC methods capable of resolving chiral impurities before the final deprotection step, allowing for "upstream" quality control.

Chemical Identity & Stereochemistry

Unlike the active pharmaceutical ingredient (API) Entecavir, which possesses a specific (1S, 3R, 4S) configuration, this impurity belongs to the (1R, 3S, 4R) series.

| Property | Specification |

| Common Name | ent-Entecavir-di-o-benzyl Ether |

| CAS Number | 1354695-82-1 |

| IUPAC Name | 2-Amino-1,9-dihydro-9-[(1R,3S,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |

| Molecular Formula | C₂₆H₂₇N₅O₃ |

| Molecular Weight | 457.53 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |

| Chirality | Enantiomer of the key Entecavir intermediate |

Structural Logic & Stereochemical Relationship

The diagram below illustrates the stereochemical relationship between the desired Entecavir intermediate and the ent-impurity.

Figure 1: Stereochemical relationship between the active intermediate and the ent-impurity.

Synthetic Origin & Pathway

The formation of CAS 1354695-82-1 typically occurs during the coupling of the carbocyclic core with the purine base. If the starting carbocycle is not optically pure, or if the Mitsunobu coupling conditions promote racemization, the ent-isomer is generated.

Synthesis of Reference Standard

To generate this compound for use as a standard, the synthesis mirrors the commercial Entecavir route but utilizes the enantiomeric starting material, often derived from ent-cyclopentyl precursors.

Protocol: Preparation of ent-Entecavir-di-o-benzyl Ether

Note: This protocol assumes access to the (1R,3S,4R) carbocyclic alcohol precursor.[2]

-

Reagents:

-

(1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentan-1-ol (Chiral Core).

-

2-Amino-6-benzyloxypurine (Purine Base).[3]

-

Triphenylphosphine (PPh₃).

-

Diisopropyl azodicarboxylate (DIAD).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

-

Step-by-Step Methodology:

-

Activation: Charge the reaction vessel with the chiral carbocyclic core (1.0 eq), PPh₃ (1.5 eq), and the purine base (1.1 eq) in THF under nitrogen atmosphere.

-

Coupling (Mitsunobu): Cool the mixture to 0°C. Add DIAD (1.5 eq) dropwise over 30 minutes to maintain temperature control. The reaction is stereospecific with inversion; however, since we start with the ent-alcohol (or specific diastereomer depending on the route), we target the ent-configuration at N9.

-

Reaction Monitoring: Warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1) or HPLC.[4]

-

Work-up: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, gradient elution 20% -> 50% EtOAc in Hexanes) to isolate the title compound.

-

-

Deprotection Note: This compound retains the benzyl groups. Further treatment with BCl₃ or hydrogenation would yield ent-Entecavir (CAS 188399-46-4).

Figure 2: Synthetic pathway tracking the propagation of the impurity.

Analytical Characterization

Accurate identification requires distinguishing this compound from its diastereomers and the active intermediate.

Nuclear Magnetic Resonance (NMR)[4]

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons: Multiplets at δ 7.20–7.45 ppm (10H) corresponding to the two benzyl ether groups.

-

Olefinic Protons: Two singlets or narrow multiplets at δ 4.5–5.0 ppm, characteristic of the exocyclic methylene group (=CH₂).

-

Purine Protons: Singlet at δ ~7.8–8.0 ppm (H-8).

-

Benzylic CH₂: Two AB systems or singlets around δ 4.5 ppm.

-

Key Distinction: The NMR spectrum will be identical to the enantiomer (Entecavir intermediate) in an achiral environment. differentiation requires Chiral HPLC or optical rotation.

-

Mass Spectrometry (MS)[10]

-

Ionization: ESI+

-

Molecular Ion: [M+H]⁺ = 458.2 m/z.

-

Fragment Ions: Loss of benzyl groups (91 m/z) is common.

Chiral HPLC Method (Recommended)

To separate CAS 1354695-82-1 from the Entecavir intermediate (CAS 142217-81-0):

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (typically 80:20 or 90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expectation: The enantiomers should resolve with distinct retention times.

Quality Control & Impurity Profiling

In the manufacturing of Entecavir, "Impurity 6" (ent-Entecavir-di-o-benzyl Ether) is a critical quality attribute (CQA) control point.

-

Limit of Detection (LOD): Typically < 0.05%.

-

Control Strategy:

-

Controlling the optical purity of the starting carbocycle is more effective than trying to separate this impurity downstream.

-

Once the benzyl groups are removed, the resulting ent-Entecavir is very difficult to separate from Entecavir by standard reverse-phase HPLC; therefore, control at the benzyl ether stage (using this CAS as a marker) is preferred.

-

References

-

Bristol-Myers Squibb Company. Process for the preparation of Entecavir.[5] US Patent 5,206,244. (Describes the core carbocyclic synthesis and Mitsunobu coupling strategies).

-

Klivon. Entecavir Impurity 6 (ent-Entecavir-di-O-benzyl Ether) Product Sheet.[6]Link (Accessed 2026).

-

PubChem. Entecavir Compound Summary. National Library of Medicine.[7] Link

-

Simson Pharma. ent-Entecavir-di-o-benzyl Ether Analytical Standards.Link

-

Veeprho. Entecavir Impurities Structure and Origin.Link

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. Optimized synthetic process for the key intermediate of entecavir [journal.buct.edu.cn]

- 4. veeprho.com [veeprho.com]

- 5. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 6. klivon.com [klivon.com]

- 7. Entecavir Impurity A | C12H15N5O3 | CID 135605572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization of ent-Entecavir-di-o-benzyl Ether

This technical guide provides an in-depth characterization of ent-Entecavir-di-o-benzyl Ether , a critical process-related impurity and chiral intermediate in the synthesis of the antiviral drug Entecavir (Baraclude).

Executive Summary & Compound Profile

ent-Entecavir-di-o-benzyl Ether (CAS: 1354695-82-1) is the benzyl-protected derivative of ent-Entecavir, the enantiomer of the hepatitis B antiviral Entecavir. In pharmaceutical development, this compound serves two critical roles:

-

Chiral Marker: It is used to validate the enantiomeric purity of the manufacturing process. Because Entecavir contains three chiral centers (1S, 3R, 4S), the presence of the ent form (1R, 3S, 4R) indicates a failure in the initial chiral resolution or asymmetric induction steps.

-

Synthetic Intermediate: It appears as the penultimate precursor in synthetic routes where the hydroxyl groups are protected as benzyl ethers prior to the final deprotection step.

Chemical Identity Table[1]

| Property | Data |

| Chemical Name | 2-Amino-1,9-dihydro-9-[(1R,3S,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |

| Common Name | ent-Entecavir-di-o-benzyl Ether; Entecavir Impurity 6 |

| CAS Number | 1354695-82-1 |

| Molecular Formula | |

| Molecular Weight | 457.53 g/mol |

| Chirality | (1R, 3S, 4R) - Enantiomer of Entecavir intermediate |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, |

Spectroscopic Data Analysis[8][12]

The following data represents the spectroscopic signature of the molecule. Note that as an enantiomer, ent-Entecavir-di-o-benzyl Ether shares identical scalar spectroscopic properties (NMR chemical shifts, MS fragmentation, IR bands) with its mirror image, the active Entecavir-di-o-benzyl ether (CAS 142217-81-0), when measured in an achiral environment.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

The proton NMR spectrum is characterized by the distinct benzyl protecting groups (aromatic region) and the exocyclic methylene protons, which are the structural hallmark of Entecavir derivatives.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 10.58 | s (br) | 1H | NH (Purine N-1) | Exchangeable amide proton. |

| 7.68 | s | 1H | H-8 (Purine) | Characteristic singlet of the purine ring. |

| 7.25 – 7.38 | m | 10H | Ar-H (Benzyl) | Overlapping multiplets from two phenyl rings. |

| 6.45 | s (br) | 2H | Amine at C-2 position (exchangeable). | |

| 5.36 | t | 1H | Methine proton at the N-glycosidic bond. | |

| 5.10 | s | 1H | Exocyclic methylene (trans to ring). | |

| 4.85 | s | 1H | Exocyclic methylene (cis to ring). | |

| 4.52 | s | 2H | Benzylic methylene (protecting group 1). | |

| 4.48 | s | 2H | Benzylic methylene (protecting group 2). | |

| 4.20 | m | 1H | Methine proton adjacent to protected hydroxyl. | |

| 3.65 | dd | 1H | Hydroxymethyl proton (protected). | |

| 3.50 | dd | 1H | Hydroxymethyl proton (protected). | |

| 2.65 | m | 1H | Methine proton. | |

| 2.20 – 2.35 | m | 2H | Cyclopentane ring methylene protons. |

Interpretation Logic:

-

The exocyclic double bond signals at 5.10 and 4.85 ppm are critical for distinguishing this compound from impurities where the double bond has migrated (endo-isomer).

-

The benzyl regions (7.25-7.38 and 4.48-4.52 ppm) confirm the "di-o-benzyl" protection status. Absence of these peaks would indicate the deprotected drug substance.

Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

| m/z Value | Ion Identity | Interpretation |

| 458.2 | Protonated molecular ion (Base Peak). | |

| 480.2 | Sodium adduct. | |

| 152.1 | Characteristic guanine base fragment (cleavage of N-glycosidic bond). | |

| 91.0 | Tropylium ion (characteristic of benzyl groups). |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

-

3450, 3320

: N-H stretching (Primary amine and amide of guanine). -

3030, 3060

: C-H stretching (Aromatic benzyl rings). -

2850-2950

: C-H stretching (Aliphatic cyclopentane/methylene). -

1690

: C=O stretching (Amide I band of guanine). -

1630

: C=C stretching (Exocyclic double bond). -

1050-1150

: C-O-C stretching (Ether linkages of benzyl protection).

Origin & Formation Pathway

The formation of ent-Entecavir-di-o-benzyl Ether is directly linked to the stereocontrol during the synthesis of the carbocyclic core. The synthesis generally involves the coupling of a protected cyclopentyl fragment with a guanine precursor.

Causality of Impurity Formation

-

Starting Material Purity: If the starting cyclopentadiene derivative or the "Corey lactone" equivalent is not optically pure (i.e., contains the enantiomer), the entire sequence carries the "ent" impurity forward.

-

Resolution Failure: In routes using enzymatic resolution or chiral chromatography to separate the (1S, 3R, 4S) core from the (1R, 3S, 4R) core, any "leakage" of the unwanted enantiomer results in this impurity.

Synthesis Workflow Visualization

Caption: Logical flow illustrating the origin of the ent-Entecavir-di-o-benzyl ether impurity during the chiral resolution and coupling stages.

Analytical Control Strategy

To ensure the absence of this impurity in the final drug substance, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is required, as standard C18 columns cannot separate enantiomers.

Recommended Chiral HPLC Method

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (e.g., 70:30:0.1).

-

Detection: UV at 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Expectation: The ent-isomer will elute at a distinct retention time compared to the active Entecavir intermediate due to differential interaction with the chiral selector.

Self-Validating Protocol (Identity Confirmation)

To confirm the identity of an isolated impurity as the ent-di-benzyl ether:

-

Run LC-MS: Confirm Mass is 457.53 (Matches parent).

-

Run Achiral HPLC: Retention time must match the authentic Entecavir-di-benzyl ether reference standard.

-

Run Chiral HPLC: Retention time must NOT match the Entecavir-di-benzyl ether reference standard (should be distinct).

-

Optical Rotation: Measure

. The value should be equal in magnitude but opposite in sign to the Entecavir intermediate.

References

-

Bristol-Myers Squibb. (1993). Hydroxymethyl- (methylenecyclopentyl) purines and pyrimidines. US Patent 5,206,244.[2] Link

-

Bisacchi, G. S., et al. (1997). "BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog with potent and selective anti-hepatitis B virus activity." Bioorganic & Medicinal Chemistry Letters, 7(10), 127-132. Link

-

Zahler, R., et al. (2013).[2] Process for preparing entecavir and its intermediates. US Patent 8,481,728 B2. Link

-

PubChem. (2025).[3] Compound Summary: Entecavir Intermediate (Benzyl Ether). National Library of Medicine. Link[3]

-

Beijing University of Chemical Technology. (2012). Optimized synthetic process for the key intermediate of entecavir. Link

Sources

- 1. US8481728B2 - Process for preparing entecavir and its intermediates - Google Patents [patents.google.com]

- 2. Anti-hepatitis B drug entecavir intermediate and synthesis thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Amino-1,9-dihydro-9-((1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylene cyclopentyl)-6H-purine-6-one | C26H27N5O3 | CID 135565404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling & Control of ent-Entecavir-di-o-benzyl Ether

[1]

Executive Summary

ent-Entecavir-di-o-benzyl Ether (CAS: 1354695-82-1) is a critical chiral impurity and synthetic reference standard in the manufacturing of Entecavir (Baraclude®), a guanosine nucleoside analogue used for the treatment of chronic Hepatitis B. Chemically, it is the enantiomer of the key penultimate intermediate, 3',5'-di-O-benzyl Entecavir.[1]

Its presence in the final API stream indicates a failure in stereocontrol during the early carbocycle formation or resolution steps. As a "di-benzyl" protected species, it exhibits distinct lipophilicity and solubility profiles compared to the final hydrophilic API, making it a marker for both enantiomeric purity and process efficiency (deprotection completeness). This guide provides a comprehensive technical analysis of its properties, formation pathways, and analytical characterization.

Chemical Identity & Structural Configuration[2][3]

This compound represents the (1R, 3S, 4R) absolute configuration, effectively the "mirror image" of the biologically active Entecavir precursor.

| Parameter | Technical Specification |

| Common Name | ent-Entecavir-di-o-benzyl Ether |

| Synonyms | Entecavir Impurity 6; 3',5'-di-O-benzyl-ent-Entecavir; ent-BMS-200475 Benzyl Ether |

| CAS Number | 1354695-82-1 |

| Molecular Formula | C₂₆H₂₇N₅O₃ |

| Molecular Weight | 457.53 g/mol |

| IUPAC Name | 2-Amino-1,9-dihydro-9-[(1R,3S,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |

| Chiral Configuration | (1R, 3S, 4R) — Enantiomer of the active intermediate |

| SMILES | Nc1nc2n(c(=O)c1)[C@@H]3C(=C)C3 |

Physicochemical Properties[3][7][8][9][10]

The "di-o-benzyl" protection dramatically alters the physicochemical landscape of the molecule compared to Entecavir, shifting it from a hydrophilic Class III drug to a lipophilic intermediate.[1]

Physical Profile

| Property | Value / Observation | Method/Note |

| Physical State | White to off-white solid | Often isolated as a foam or oil during crude synthesis; crystallizes upon purification.[1] |

| Melting Point | 135°C – 145°C (Experimental range) | Distinct from the final API (MP >220°C).[1] |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic benzyl groups prevent aqueous solvation.[1] |

| Solubility (Organic) | Soluble in DCM, DMSO, Methanol, THF | Compatible with standard organic synthesis solvents. |

| LogP (Predicted) | 3.6 – 4.2 | High lipophilicity facilitates removal via organic wash or reverse-phase chromatography.[1] |

| Hygroscopicity | Non-hygroscopic | Benzyl protection confers stability against moisture.[1] |

Stability Profile

-

Thermal Stability: Stable up to ~150°C. Decomposition occurs at higher temperatures, typically involving cleavage of the exocyclic methylene or benzyl ether oxidation.

-

Chemical Stability:

-

Acid: Stable to mild acid; deprotection requires strong Lewis acids (e.g., BCl₃, BBr₃) or hydrogenation.

-

Base: Stable to aqueous bases (NaOH, KOH) used in hydrolysis steps.

-

Oxidation: The exocyclic double bond is susceptible to ozonolysis or strong oxidants (e.g., KMnO₄).

-

Synthetic Pathway & Impurity Fate Mapping[1]

The formation of ent-Entecavir-di-o-benzyl Ether is directly linked to the stereoselectivity of the upstream carbocycle synthesis.[1] It is an "enantiomeric impurity precursor."[1]

Formation Mechanism

The synthesis of Entecavir typically involves the coupling of a chiral cyclopentyl fragment with a guanine derivative. If the cyclopentyl fragment contains the ent-isomer (due to poor asymmetric induction or contaminated starting material like ent-Corey lactone), the coupling reaction yields the ent-intermediate.[1]

Pathway Visualization (Graphviz)[1]

Caption: Fate mapping of the ent-Entecavir-di-o-benzyl Ether impurity. It arises from upstream chiral leakage and, if uncorrected, converts to the difficult-to-separate ent-Entecavir in the final API.[1]

Analytical Characterization Protocols

To ensure the exclusion of this impurity, robust analytical methods are required. The benzyl groups provide a strong chromophore and distinct mass shift.

High-Performance Liquid Chromatography (HPLC)

This intermediate is significantly more hydrophobic than Entecavir, resulting in a much longer retention time on Reverse Phase (RP) columns.[1]

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

Detection: UV @ 254 nm (Guanine absorption) and 210 nm (Benzyl absorption).[1]

-

Retention Time (Approx):

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the presence of 10 aromatic protons (benzyl groups) and the characteristic exocyclic methylene.

-

Solvent: DMSO-d₆ or CDCl₃.[1]

-

Key Signals (¹H NMR, 400 MHz):

-

δ 10.6 (s, 1H): N-H (Guanine amide, exchangeable).

-

δ 7.2 – 7.4 (m, 10H): Aromatic protons (Phenyl groups of benzyl ethers).

-

δ 6.4 (s, 2H): NH₂ (Guanine amine).

-

δ 5.10 & 4.60 (s, 1H each): Exocyclic methylene (=CH₂). Critical structural feature.

-

δ 4.5 – 4.6 (m, 4H): Benzylic -CH₂-O- protons.[1]

-

δ 5.3 (m, 1H): Cyclopentyl CH-N (Anomeric-like position).[1]

-

Mass Spectrometry (LC-MS)

Handling & Storage Standards

References

-

Bristol-Myers Squibb. (2004).[1] Process for the preparation of Entecavir. World Intellectual Property Organization.[1] WO2004052310A2.[1] Link

-

PubChem. (2025).[1] Entecavir (Compound Summary). National Library of Medicine.[1] CID 135398508.[1] Link

-

Dalmora, S. L., et al. (2010).[2] Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. Journal of AOAC International. Link[1]

-

Simson Pharma. (2025).[1] ent-Entecavir-di-o-benzyl Ether Reference Standard. Simson Pharma Limited.[1] Link

-

Li, R., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase. Antimicrobial Agents and Chemotherapy.[1][5] Link

Sources

- 1. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jgtps.com [jgtps.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Analytical methods for "ent-Entecavir-di-o-benzyl Ether" detection

Executive Summary

In the synthesis of Entecavir (Baraclude®), a guanosine nucleoside analog used for Hepatitis B therapy, the control of stereochemistry is paramount. The molecule contains three chiral centers, making the exclusion of enantiomeric and diastereomeric impurities a critical Critical Quality Attribute (CQA).

This guide focuses on a specific, high-risk intermediate impurity: ent-Entecavir-di-o-benzyl Ether (Structure: C₂₆H₂₇N₅O₃, MW: 457.53). This molecule is the enantiomer of the key protected intermediate. Failure to detect this species before the final deprotection step results in "ent-Entecavir" in the final API—an impurity that is chemically identical to the drug substance in achiral systems and notoriously difficult to remove via crystallization.

Scope: This note details a dual-method approach:

-

Reverse-Phase HPLC (RP-HPLC): For reaction monitoring and gross purity (leveraging the lipophilicity of benzyl groups).

-

Normal-Phase Chiral HPLC: The definitive method for quantifying the enantiomeric excess (ee) of the intermediate.

Chemical Context & Impurity Fate Mapping

The "di-o-benzyl" designation refers to the protection of the hydroxyl groups on the cyclopentyl ring. These benzyl groups render the molecule significantly more lipophilic (LogP ~3.5) compared to the final polar Entecavir (LogP ~ -1.2).

Why this matters:

-

Chromatographic Behavior: Standard methods for Entecavir (high aqueous content) will cause the benzyl ether to retain excessively or carry over to subsequent injections (ghost peaks).

-

Detection: The benzyl groups act as strong chromophores, significantly enhancing UV detection at 254 nm compared to the final drug.

Figure 1: Impurity Fate Map showing the necessity of controlling the benzyl ether intermediate prior to deprotection.

Protocol A: High-Organic RP-HPLC (Process Control)

Objective: To separate the di-benzyl ether intermediate from the starting materials and the mono-benzyl byproducts. This method is not chiral but ensures the reaction is complete and the product is isolated from polar reagents.

Mechanism: We utilize the hydrophobic interaction of the two benzyl rings with C18 ligands.

Instrument Parameters

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C |

| Detection | UV @ 254 nm (Primary), 215 nm (Secondary) |

| Injection Vol | 10 µL |

Gradient Program

Rationale: A steep ramp to high organic is required to elute the di-benzyl ether, which acts like a "grease" ball on the column.

| Time (min) | % A | % B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold (Elute polar salts) |

| 15.0 | 10 | 90 | Gradient ramp |

| 20.0 | 5 | 95 | Elution of di-o-benzyl ether |

| 25.0 | 5 | 95 | Wash |

| 25.1 | 95 | 5 | Re-equilibration |

Acceptance Criteria:

-

Retention Time (RT): The ent-Entecavir-di-o-benzyl ether (and its enantiomer) will co-elute at approx. 18-21 min.

-

Tailing Factor: NMT 1.5.

Protocol B: Normal-Phase Chiral HPLC (The "Gold Standard")

Objective: To resolve ent-Entecavir-di-o-benzyl ether (Impurity) from nat-Entecavir-di-o-benzyl ether (Product).

Mechanism: Amylose-based stationary phases in normal phase mode interact with the spatial arrangement of the benzyl groups. The non-polar mobile phase (Hexane/Alcohol) keeps the molecule soluble and interacting with the chiral selector.

Instrument Parameters

| Parameter | Setting |

| Column | Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm × 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) |

| Ratio | 85 : 15 : 0.1 (v/v/v) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Ambient) |

| Detection | UV @ 254 nm |

Sample Preparation: Dissolve the crude intermediate in 100% Ethanol or IPA. Do not use water.

Critical Analysis:

-

Selectivity (

): The separation factor between the ent and nat forms should be > 1.5. -

Elution Order: Typically, the ent-isomer elutes before the nat-isomer on AD-H columns, but this must be confirmed with a spiked standard (Racemic mix).

Figure 2: Chiral separation logic for determining enantiomeric purity.

Protocol C: LC-MS/MS Identification

Objective: Confirmation of identity for validation or unknown peak investigation.

Method:

-

Ionization: ESI Positive Mode.

-

Precursor Ion: [M+H]⁺ = 458.2 m/z.

-

Key Fragments (MS2):

-

m/z 91.0: Tropylium ion (Characteristic of Benzyl groups).

-

m/z 152.0: Guanine base fragment.[2]

-

Loss of Benzyl: 458 → 367 (Loss of 91).

-

References

-

Bristol-Myers Squibb. (1993). Process for the preparation of Entecavir.[1][3][4][2][5][6][7][8][9] U.S. Patent 5,206,244. Link

-

Xu, Z., et al. (2018).[10] Development and validation of an HPLC-UV method for the separation of entecavir optical isomers. Journal of Chinese Pharmaceutical Sciences.[2] Link

-

Simson Pharma. Entecavir Impurity 19 (ent-Entecavir-di-o-benzyl Ether) Data Sheet.Link

-

International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.Link

-

Balaji, N., et al. (2016). LC Determination of Diastereomeric Impurities of Entecavir.[4][2][5][6] Research Journal of Pharmaceutical, Biological and Chemical Sciences.[4] Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography - Google Patents [patents.google.com]

- 3. klivon.com [klivon.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. jbiochemtech.com [jbiochemtech.com]

- 8. researchgate.net [researchgate.net]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. Development and validation of an HPLC-UV method for the separation of entecavir optical isomers [jcps.bjmu.edu.cn]

A Robust, Validated RP-HPLC Method for the Quantification of ent-Entecavir-di-o-benzyl Ether: A Key Process-Related Impurity

An Application Note for Drug Development Professionals

Abstract

This application note details a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1), a critical process-related impurity and synthetic intermediate in the manufacturing of Entecavir.[1][2] Entecavir is a potent antiviral agent used for treating hepatitis B virus (HBV) infection.[3][4] The control of stereoisomeric and process-related impurities is paramount for ensuring the safety and efficacy of the final drug product. Due to the highly non-polar nature of the di-benzyl ether protective groups, this impurity presents unique chromatographic challenges compared to the polar active pharmaceutical ingredient (API). This method employs a gradient elution on a C18 stationary phase to achieve excellent separation and quantification, making it suitable for in-process control and final drug substance release testing.

Introduction and Scientific Rationale

Entecavir is a guanosine nucleoside analogue that acts by inhibiting the reverse transcriptase of the hepatitis B virus.[3] Its synthesis is a multi-step process that often involves the use of protecting groups, such as benzyl ethers, to shield reactive hydroxyl moieties. ent-Entecavir-di-o-benzyl Ether is the enantiomer of a key intermediate in this synthesis.[1][2] Its presence in the final drug substance indicates an incomplete deprotection step or the use of stereochemically impure starting materials.

The Causality Behind Experimental Choices: The molecular structure of ent-Entecavir-di-o-benzyl Ether is significantly more lipophilic (non-polar) than the final Entecavir API due to the two large, non-polar benzyl groups. This fundamental chemical property dictates the entire chromatographic strategy. A standard isocratic HPLC method designed for the polar Entecavir molecule would fail to elute this impurity in a reasonable time, if at all.

Therefore, a reversed-phase gradient method was developed.

-

Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the non-polar benzyl groups, ensuring adequate retention.[3][4][5]

-

Mobile Phase: A gradient elution starting with a higher aqueous content and ramping up to a high concentration of organic solvent (acetonitrile) is essential. This allows for the initial elution of any polar impurities before creating a sufficiently non-polar mobile phase to effectively elute the target analyte. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength in many reversed-phase applications, often leading to sharper peaks.

-

pH Control: The mobile phase is buffered to a slightly acidic pH. The purine core of the molecule contains basic nitrogen atoms. Operating at a low pH ensures these sites are consistently protonated, preventing peak tailing and improving chromatographic peak shape and reproducibility.[4]

-

Detection: The purine-6-one chromophore present in the molecule allows for sensitive detection using UV spectrophotometry, typically around 254 nm, a wavelength commonly used for Entecavir and its related substances.[3][4][5][6]

This method is designed to be a self-validating system, where system suitability parameters like resolution, peak symmetry, and theoretical plates confirm the performance of the separation before each analytical run.

Materials and Methods

Instrumentation and Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)

-

Chromatography Data System (CDS) software (e.g., OpenLab CDS, Empower™ 3)

-

Analytical balance (0.01 mg readability)

-

pH meter

-

Sonicator

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

HPLC vials with caps

Chemicals and Reagents

-

ent-Entecavir-di-o-benzyl Ether Reference Standard (CAS 1354695-82-1)[7][8]

-

Entecavir Reference Standard

-

Acetonitrile (HPLC gradient grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)

-

Orthophosphoric Acid (85%, analytical grade)

-

Water (HPLC grade or Milli-Q)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

| Parameter | Condition | Rationale for Selection |

| HPLC Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides excellent retention for the non-polar analyte and high efficiency.[3][9] |

| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ | Acidic pH ensures consistent protonation of the purine ring, leading to improved peak shape.[4] |

| Mobile Phase B | Acetonitrile | Strong organic eluent for reversed-phase chromatography. |

| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40%→90% B; 20-25 min: 90% B; 25.1-30 min: 40% B | The gradient is designed to elute polar compounds first, then ramp up to elute the highly retained target analyte, followed by re-equilibration. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[3][4] |

| Column Temp. | 30 °C | Controlled temperature ensures retention time stability and reproducibility.[5][6] |

| Detection | UV at 254 nm | Wavelength of maximum absorbance for the purine chromophore.[3][4][6] |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Diluent | Acetonitrile : Water (80:20 v/v) | A strong solvent required to ensure complete dissolution of the non-polar analyte. |

| Run Time | 30 minutes | Sufficient time for elution of the analyte and column re-equilibration. |

Experimental Protocols

Preparation of Mobile Phase

-

Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

-

Degas both mobile phases for 10 minutes in a sonicator before placing them on the HPLC system.

Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of ent-Entecavir-di-o-benzyl Ether reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

-

Working Standard Solution (1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the Diluent. This concentration is suitable for impurity-level quantification (e.g., 0.1% level relative to a 1 mg/mL API sample).

Preparation of Sample Solution

-

Entecavir Drug Substance Sample: Accurately weigh approximately 25 mg of the Entecavir sample into a 25 mL volumetric flask.

-

Add approximately 20 mL of Diluent, sonicate for 10 minutes to dissolve.

-

Allow the solution to return to room temperature, then dilute to volume with the Diluent.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability and Validation

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. A solution containing both Entecavir (e.g., 10 µg/mL) and ent-Entecavir-di-o-benzyl Ether (e.g., 10 µg/mL) should be injected.

| Parameter | Acceptance Criteria | Purpose |

| Resolution (Rs) | ≥ 2.0 between Entecavir and the nearest eluting peak | Ensures baseline separation of the analyte from the API. |

| Tailing Factor (Tf) | ≤ 1.5 for the ent-Entecavir-di-o-benzyl Ether peak | Confirms good peak symmetry, which is critical for accurate integration. |

| Theoretical Plates (N) | ≥ 5000 for the ent-Entecavir-di-o-benzyl Ether peak | Indicates high column efficiency and good chromatographic performance. |

| %RSD of Peak Area | ≤ 5.0% for 6 replicate injections of the Working Standard | Demonstrates the precision of the HPLC system. |

Visualized Workflows

The overall experimental process and the logic behind the method development are illustrated in the diagrams below.

Caption: Logic diagram linking analyte properties to method choices.

Expected Results

Under the specified conditions, a sharp, well-resolved peak for ent-Entecavir-di-o-benzyl Ether should be observed. Due to its high non-polarity, it will have a significantly longer retention time than the Entecavir API.

| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |

| Entecavir | ~ 4.5 | 1.00 |

| ent-Entecavir-di-o-benzyl Ether | ~ 21.0 | ~ 4.67 |

Note: Retention times are estimates and may vary based on the specific HPLC system and column used.

References

- CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography - Google Patents.

-

Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography - PMC. Available at: [Link]

-

Entecavir Patent Evaluation, Method for Diastereomeric Impurities - Juniper Publishers. Available at: [Link]

-

Entecavir Impurities and Related Compound - Veeprho. Available at: [Link]

-

Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography - PubMed. Available at: [Link]

-

LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR ABSTRACT. Available at: [Link]

-

Entecavir: stability and drug-excipient compatibility - SciELO. Available at: [Link]

-

Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Available at: [Link]

-

Entecavir Furan Impurity , Furoentecavir (USP) - Allmpus - Research and Development. Available at: [Link]

-

HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Available at: [Link]

- CN103822978A - Method for measuring related substances in entecavir tablets by liquid chromatography - Google Patents.

-

Determination of entecavir in pharmaceutical formulations by the RP-HPLC method. Available at: [Link]

-

(PDF) Chiral Detection of Entecavir Stereoisomeric Impurities by Forming a Complex with R- besivance and Zn II using Mass Spectrometry - ResearchGate. Available at: [Link]

-

Entecavir Impurity 22 (Mixture of Diastereomers) - Axios Research. Available at: [https://axiosresearch.com/product/entecavir-impurity-22-mixture-of-diastereomers/]([Link] impurity-22-mixture-of-diastereomers/)

-

(PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities - ResearchGate. Available at: [Link]

-

Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

Sources

- 1. klivon.com [klivon.com]

- 2. clearsynth.com [clearsynth.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography - Google Patents [patents.google.com]

- 6. Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. a2bchem.com [a2bchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Process Analytical Technology and Purge Strategy for ent-Entecavir-di-O-benzyl Ether in Entecavir Synthesis

Introduction & Scientific Context

Entecavir (ETV) is a potent, first-line carbocyclic nucleoside analog prescribed globally for the treatment of chronic Hepatitis B Virus (HBV) infection[1]. The pharmacological efficacy of Entecavir is strictly dependent on its precise stereochemistry, as the molecule possesses three chiral centers on its cyclopentyl core: (1S, 3R, 4S)[2]. During the process development and commercial scale-up of Entecavir, maintaining absolute stereochemical control is a paramount challenge.

A critical intermediate in the commercial synthesis of Entecavir is the 3',5'-di-O-benzyl protected cyclopentane derivative (CAS: 142217-81-0)[3]. Benzyl ether protecting groups are strategically chosen to shield the hydroxyl functionalities during the rigorous Mitsunobu coupling with the guanine base and subsequent harsh reduction steps[4]. However, due to incomplete enantioselectivity during upstream asymmetric induction (such as epoxidation or hydroboration using chiral pinene derivatives), enantiomeric leakage occurs. This leads to the formation of the unwanted optical antipode: ent-Entecavir-di-O-benzyl Ether (CAS: 1354695-82-1)[5].

Mechanistic Origin and Causality of Experimental Choices

Why track and purge at the di-O-benzyl intermediate stage? Enantiomers exhibit identical physicochemical properties in achiral environments, making the separation of the final ent-Entecavir impurity from the Entecavir monohydrate API highly inefficient and economically unviable[6]. By implementing Process Analytical Technology (PAT) at the di-O-benzyl intermediate stage, process chemists can leverage the structural bulk of the aromatic benzyl groups. These groups significantly enhance π-π interactions and steric recognition with chiral stationary phases (CSPs) during High-Performance Liquid Chromatography (HPLC), allowing for baseline resolution[1].

Furthermore, purging the ent-isomer before the Mitsunobu coupling prevents the wasteful consumption of expensive purine derivatives (e.g., 2-amino-6-benzyloxypurine)[4]. This self-validating protocol ensures that any batch of intermediate progressing to the final deprotection step (typically via boron trichloride or catalytic hydrogenation) already meets the stringent enantiomeric excess (ee > 99.5%) required by regulatory authorities like the FDA[6].

Process Workflow Diagram

Caption: Workflow of Entecavir synthesis highlighting ent-enantiomer tracking and purging.

Experimental Protocol: Chiral HPLC Method for Quantification

To ensure a self-validating system, the following HPLC protocol is designed to baseline-resolve Entecavir-di-O-benzyl Ether from ent-Entecavir-di-O-benzyl Ether, providing a reliable feedback loop for the crystallization step[5].

Step-by-Step Methodology:

-

Column Selection: Utilize an immobilized amylose-based chiral column (e.g., Chiralpak IA, 250 mm × 4.6 mm, 5 µm). The immobilized phase prevents column degradation from residual synthetic solvents.

-

Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The DEA suppresses secondary interactions with residual silanols, sharpening the chromatographic peaks.

-

System Setup: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C.

-

Detection: Configure the Photodiode Array (PDA) or UV detector to 254 nm, which corresponds to the strong absorption maximum of the benzyl ether aromatic rings.

-

Sample Preparation: Dissolve 10 mg of the intermediate mixture in 10 mL of the mobile phase. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

-

Injection & Analysis: Inject 10 µL of the sample. The ent-isomer typically elutes first due to weaker transient diastereomeric interactions with the chiral selector, followed by the desired active intermediate.

Data Presentation: Chromatographic & Purge Metrics

The following table summarizes the quantitative validation data for the chiral separation and the subsequent crystallization purge efficiency across different solvent systems.

| Parameter | ent-Entecavir-di-O-benzyl Ether | Entecavir-di-O-benzyl Ether |

| Relative Retention Time (RRT) | 0.85 | 1.00 |

| Resolution (Rs) | > 3.5 | N/A |